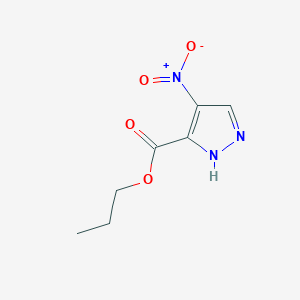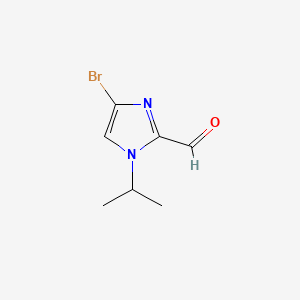
4-bromo-1-(propan-2-yl)-1H-imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(propan-2-yl)-1H-imidazole-2-carbaldehyde is a chemical compound with the following structure:
BrCH3
∣
C=N−C(H)=O
H
It belongs to the class of imidazole derivatives and contains a bromine atom, an isopropyl group, and an aldehyde functional group. This compound has diverse applications due to its unique structure.
Preparation Methods
a. Electrophilic Aromatic Substitution: 4-Bromo-1-(propan-2-yl)-1H-imidazole-2-carbaldehyde can be synthesized by adding a bromine atom to 1-(propan-2-yl)-1H-imidazole-2-carboxylic acid through electrophilic aromatic substitution. The reaction involves treating the acid with bromine and mercuric oxide, resulting in a mixture of 2- and 4-isomers. Fractional crystallization isolates the desired 4-isomer .
b. Nitrile Hydrolysis: An alternative method involves condensing 4-bromobenzyl bromide with sodium cyanide in ethanol to form the nitrile. Subsequent hydrolysis with sodium hydroxide converts the nitrile to this compound .
Chemical Reactions Analysis
This compound can undergo various reactions:
Reduction: Reduction of the aldehyde group to an alcohol using reducing agents.
Substitution: Substitution reactions at the bromine position.
Condensation: Formation of hydrazone derivatives by reacting with hydrazine.
Esterification: Conversion to esters (e.g., methyl 4-bromophenylacetate) via Fischer esterification.
Scientific Research Applications
4-Bromo-1-(propan-2-yl)-1H-imidazole-2-carbaldehyde finds applications in:
Chemical Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: Potential drug candidates due to its unique structure.
Biological Studies: Investigating its effects on cellular processes.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are related imidazole derivatives, the combination of bromine, isopropyl, and aldehyde functionalities makes 4-bromo-1-(propan-2-yl)-1H-imidazole-2-carbaldehyde distinct.
Properties
Molecular Formula |
C7H9BrN2O |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
4-bromo-1-propan-2-ylimidazole-2-carbaldehyde |
InChI |
InChI=1S/C7H9BrN2O/c1-5(2)10-3-6(8)9-7(10)4-11/h3-5H,1-2H3 |
InChI Key |
OXRGDQYRHVZHQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(N=C1C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


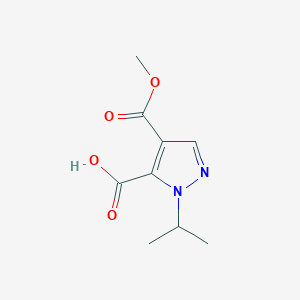
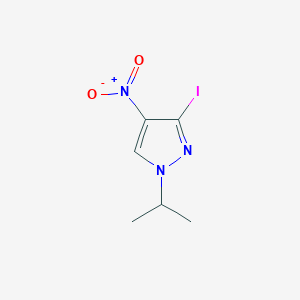
![1-(2-chloro-6-fluorobenzyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B10909916.png)


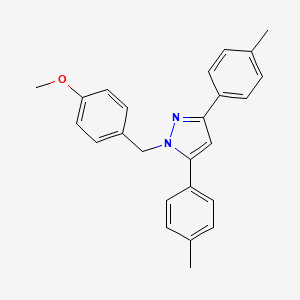
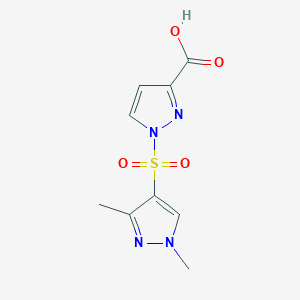
![ethyl 2-({[1-(4-chlorobenzyl)-3-nitro-1H-pyrazol-5-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10909942.png)

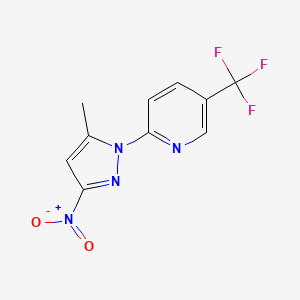
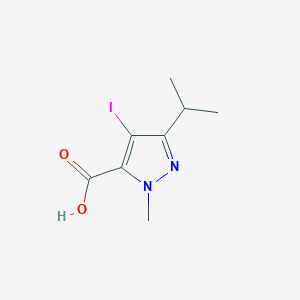

![5-chloro-2-methoxy-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B10909984.png)
